molecular formula C13H7BrN2O2S B13458916 4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid

4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid

Cat. No.: B13458916
M. Wt: 335.18 g/mol
InChI Key: LVFXAUJIPRQXCH-UHFFFAOYSA-N
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Description

4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid is an organic compound that features a bromine atom, a cyanopyridine moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiol group in the cyanopyridine moiety can be oxidized to form disulfides or reduced to form thiols.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C13H7BrN2O2S

Molecular Weight

335.18 g/mol

IUPAC Name

4-bromo-2-(5-cyanopyridin-2-yl)sulfanylbenzoic acid

InChI

InChI=1S/C13H7BrN2O2S/c14-9-2-3-10(13(17)18)11(5-9)19-12-4-1-8(6-15)7-16-12/h1-5,7H,(H,17,18)

InChI Key

LVFXAUJIPRQXCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)SC2=NC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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